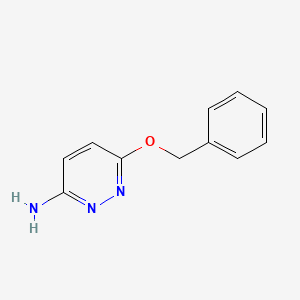

6-(Benzyloxy)pyridazin-3-amine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H11N3O |

|---|---|

Poids moléculaire |

201.22 g/mol |

Nom IUPAC |

6-phenylmethoxypyridazin-3-amine |

InChI |

InChI=1S/C11H11N3O/c12-10-6-7-11(14-13-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13) |

Clé InChI |

LAMSGBRYKOPMFA-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)COC2=NN=C(C=C2)N |

Origine du produit |

United States |

Synthetic Methodologies for 6 Benzyloxy Pyridazin 3 Amine

Conventional Synthetic Routes to the Core Pyridazine (B1198779) System

The construction of the pyridazine ring is a cornerstone of synthesizing 6-(benzyloxy)pyridazin-3-amine. Traditional methods typically rely on the cyclization of 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648). sphinxsai.commdpi.comasianpubs.org These routes, while well-established, often involve multiple steps and require careful selection of precursors.

The choice of starting materials is critical in pyridazine synthesis. A common strategy involves the use of β-aroylpropionic acids, which can be reacted with hydrazine derivatives to form the pyridazinone ring. sphinxsai.com Another versatile approach starts from 1,3-diketones, which can be converted to α-diazo-1,3-diketone derivatives. kuleuven.be These intermediates then undergo a series of reactions, including aldol (B89426) condensation and a Diaza-Wittig reaction, to yield substituted pyridazines. kuleuven.be

For instance, the synthesis of 6-substituted-4-hydroxy-3-methoxycarbonyl pyridazines can be achieved from methyl acetoacetate. kuleuven.be This method allows for the introduction of a variety of substituents at the 6-position, including alkyl, cycloalkyl, and aryl groups. kuleuven.be The selection of appropriate aldehydes in the aldol reaction step dictates the final substituent at this position. kuleuven.be

| Precursor | Intermediate | Key Reactions | Resulting Pyridazine |

| β-Aroylpropionic acids | - | Cyclization with hydrazine | Pyridazinones |

| 1,3-Diketones | α-Diazo-1,3-diketones | Aldol condensation, Diaza-Wittig | Substituted pyridazines |

| Methyl acetoacetate | α-Diazo-β-ketoester | Titanium aldol reaction, Diaza-Wittig | 6-Substituted-4-hydroxy-3-methoxycarbonyl pyridazines |

Introducing an amine group at the 3-position of the pyridazine ring is a key step. This is often achieved through nucleophilic substitution reactions. A common precursor for this transformation is a halogenated pyridazine, such as 3,6-dichloropyridazine (B152260). rjptonline.org Reacting this compound with an aminating agent can selectively introduce the amine group. For example, the amination of 3,6-dichloropyridazine can yield 6-chloropyridazin-3-amine, a crucial intermediate. rjptonline.org

The Chichibabin amination is another method for introducing an amine group, although the preferred site of attack on the unsubstituted pyridazine ring is C4/C5 rather than the positions adjacent to the nitrogen atoms. thieme-connect.de Therefore, for the synthesis of 3-aminopyridazine (B1208633) derivatives, starting with a pre-functionalized pyridazine is generally more effective.

The final key structural feature of the target molecule is the benzyloxy group at the 6-position. This is typically installed via an etherification reaction. A common precursor for this step is a 6-hydroxypyridazine derivative. However, the synthesis of 6-benzyloxypyridazin-3-amines can be more challenging compared to their benzylthio analogues. flinders.edu.au

An alternative and often more efficient route involves the reaction of a 6-chloropyridazine derivative with sodium benzyloxide. For example, 6-chloropyridazin-3-amine can be heated with sodium benzyloxide to produce this compound. flinders.edu.au This nucleophilic aromatic substitution reaction is a direct and effective method for installing the desired benzyloxy group. Another approach involves the reaction of different benzyl (B1604629) alcohols with 3,6-difluoropyridazine (B1360292) in the presence of a base like NaOH. researchgate.net

Modern electrochemical methods have also emerged for C(sp³)–H/O–H cross-coupling to form ethers, offering a greener alternative to traditional methods that rely on pre-functionalized substrates and stoichiometric reagents. nih.govorganic-chemistry.org While not explicitly reported for this compound, these methods present a potential future direction for its synthesis. nih.gov

| Precursor | Reagent | Reaction Type | Product |

| 6-Chloropyridazin-3-amine | Sodium benzyloxide | Nucleophilic Aromatic Substitution | This compound |

| 3,6-Dichloropyridazine | Benzyl alcohol, NaOH | Nucleophilic Aromatic Substitution | 3-Chloro-6-(benzyloxy)pyridazine |

| 6-Hydroxypyridazin-3(2H)-one | Benzyl halide | Williamson Ether Synthesis | 6-(Benzyloxy)pyridazin-3(2H)-one |

Advanced and Green Synthetic Approaches

In recent years, there has been a significant push towards developing more efficient, atom-economical, and environmentally friendly synthetic methods. This trend has also impacted the synthesis of pyridazine derivatives.

Catalysis plays a crucial role in modern organic synthesis, and the preparation of pyridazines is no exception. Copper-catalyzed reactions, for instance, have been employed for the aerobic 6-endo-trig cyclization of β,γ-unsaturated hydrazones to afford 1,6-dihydropyridazines, which can be readily oxidized to pyridazines. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the functionalization of the pyridazine ring, allowing for the introduction of various aryl and heteroaryl substituents. mdpi.comresearchgate.net

While not directly applied to the synthesis of the parent this compound, these catalytic methods are instrumental in creating a diverse range of analogs. For example, a series of thienylpyridazine derivatives were synthesized using a palladium-catalyzed Suzuki-Miyaura coupling. mdpi.com Green catalysts, such as chitosan, have also been utilized for the synthesis of pyridazines and fused pyridazines, offering a more sustainable alternative to traditional catalysts. arkat-usa.org

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and simplified purification. Several one-pot procedures have been developed for the synthesis of pyridazine derivatives. mdpi.comresearchgate.netresearchgate.net For example, a one-pot, three-step procedure involving a singlet oxygen [4+2] cycloaddition, reduction, and hydrazine cyclization has been used to synthesize novel pyridazine C-nucleosides. mdpi.com Another one-pot approach allows for the synthesis of pyridazinones from arenes, anhydrides, and aryl hydrazines using HY-zeolite as a reusable catalyst. researchgate.net

A notable one-pot synthesis of 3,6-disubstituted pyridazines starts from β-nitro-β,γ-unsaturated ketones and hydrazine monohydrate, proceeding through two sequential steps to yield the final products in satisfactory yields. researchgate.net These one-pot methodologies are particularly valuable for the rapid generation of libraries of pyridazine analogs for screening purposes.

| Approach | Key Features | Example Application |

| Catalytic Protocols | Use of transition metals (Cu, Pd) or green catalysts (chitosan) to facilitate reactions. | Suzuki-Miyaura coupling for functionalization of the pyridazine ring. |

| One-Pot Procedures | Multiple reaction steps in a single vessel, improving efficiency and reducing waste. | Synthesis of pyridazine C-nucleosides via cycloaddition, reduction, and cyclization. |

Microwave-Enhanced Synthetic Methods

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. In the context of pyridazine derivatives, microwave irradiation has been shown to be particularly effective.

Research has demonstrated that microwave heating can produce a purer product of pyridazine derivatives compared to conventional heating methods. flinders.edu.au The application of microwave irradiation in the synthesis of various pyridazine compounds has been reported to significantly shorten reaction times, often from hours to just a few minutes. asianpubs.orgmdpi.com For instance, certain pyridazine derivatives have been synthesized in as little as 1-3 minutes using microwave assistance. asianpubs.org

One of the key advantages of microwave heating is the suppression of side reactions, which can be problematic under conventional thermal conditions. researchgate.net This is attributed to the rapid and uniform heating of the reaction mixture. A facile synthesis of 5-dialkylamino-6-aryl-(2H)-pyridazin-3-one was achieved using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction under microwave irradiation at 135-140°C for 30 minutes, resulting in moderate to good isolated yields. researchgate.net Similarly, a one-pot, three-component synthesis of novel thiazolyl-pyridazinediones under microwave irradiation afforded high yields in a short reaction time. mdpi.com

While direct microwave-assisted synthesis protocols specifically for this compound are not extensively detailed in the provided search results, the successful application of this technology to closely related pyridazine structures strongly suggests its applicability and benefits for this specific compound. The general principle involves the rapid heating of the reactants in a suitable solvent under controlled microwave power to accelerate the rate of reaction.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a crucial step in any synthetic process to maximize the yield and purity of the desired product. For the synthesis of pyridazine derivatives, including this compound, several parameters are critical.

Key Optimization Parameters:

Temperature: Controlling the reaction temperature is vital to minimize the formation of side products. For many nucleophilic substitution reactions on the pyridazine ring, a specific temperature range is required for optimal results.

Solvent: The choice of solvent can significantly influence the reaction rate and outcome. Polar aprotic solvents are often employed in the synthesis of pyridazine derivatives.

Catalyst: In many synthetic routes, particularly cross-coupling reactions, the choice of catalyst and its concentration are critical for achieving high yields. researchgate.net

Reaction Time: Optimizing the reaction time ensures the completion of the reaction while preventing the degradation of the product or the formation of byproducts.

Studies on the synthesis of related pyridazine compounds have shown that a detailed investigation of reaction conditions can lead to significant improvements in yield. For example, in the synthesis of 3-bromo-pyridazines, a thorough screening of Lewis acids, solvents, and temperatures was conducted to establish the most suitable conditions. uzh.ch An optimized alkylation procedure for a pyridazinone derivative resulted in excellent yields. nih.gov

The following table summarizes general optimization strategies applicable to the synthesis of this compound based on findings for related compounds.

| Parameter | General Observation/Strategy | Potential Impact on this compound Synthesis |

| Heating Method | Microwave irradiation often leads to higher purity and reduced reaction times compared to conventional heating. flinders.edu.auresearchgate.net | Faster and cleaner synthesis, potentially with higher yields. |

| Catalyst System | Palladium catalysts, such as those used in Suzuki-Miyaura or Buchwald-Hartwig reactions, are effective for functionalizing the pyridazine core. researchgate.net | Efficient introduction of the benzyloxy group or other substituents. |

| Solvent Choice | Polar aprotic solvents like DMF or dioxane can enhance reaction rates and solubility of reactants. flinders.edu.au | Improved reaction efficiency and yield. |

| Temperature Control | Precise temperature control is crucial to minimize side reactions. | Higher purity of the final product. |

By systematically adjusting these parameters, the yield and purity of this compound can be significantly enhanced.

Chemical Transformations and Derivatization Studies

Reactivity of the Pyridazin-3-amine Moiety

The exocyclic amino group at the 3-position of the pyridazine (B1198779) ring is a primary site for nucleophilic reactions, allowing for the introduction of a variety of substituents through acylation, alkylation, and aminomethylation reactions.

The primary amine of 6-(benzyloxy)pyridazin-3-amine readily undergoes N-alkylation and N-acylation. These reactions are fundamental for extending the molecular framework and introducing new pharmacophores. For instance, the amine group can participate in nucleophilic substitution with reagents such as alkyl halides or acyl chlorides to form a range of N-substituted derivatives.

A series of 3-N-substituted amino-6-benzyloxypyridazine derivatives have been synthesized and studied, highlighting the accessibility of this position for chemical modification. researchgate.net The reaction of the amine with various electrophiles leads to the corresponding amides and secondary or tertiary amines. An example includes the benzylation of the amino group on a related pyridazine core, demonstrating a common alkylation strategy. google.com

Table 1: Examples of N-Alkylation and N-Acylation Reagents

| Reaction Type | Reagent Class | Example Reagent | Resulting Functional Group |

|---|---|---|---|

| Alkylation | Alkyl Halide | Benzyl (B1604629) chloride | N-Benzylamine |

| Alkylation | Alkyl Halide | Methyl iodide | N-Methylamine |

| Acylation | Acyl Chloride | Benzoyl chloride | N-Benzamide |

| Acylation | Acid Anhydride (B1165640) | Acetic anhydride | N-Acetamide |

These reactions typically proceed under standard conditions, often requiring a base to neutralize the acid byproduct.

The Mannich reaction is a three-component condensation that provides a powerful method for the aminoalkylation of acidic protons. google.com In the context of this compound, the primary amino group can react with a non-enolizable aldehyde (such as formaldehyde) and a compound containing an active hydrogen (e.g., a ketone, ester, or terminal alkyne) to yield a β-amino-carbonyl compound, known as a Mannich base. google.comnih.gov

The reaction begins with the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile for the active hydrogen compound. google.com This transformation introduces a flexible linker and additional functional groups, which can be pivotal for modulating the biological activity of the resulting molecule. This method has been applied to similar heterocyclic systems to produce pharmacologically relevant compounds. tandfonline.com

Functionalization of the Benzyloxy Substituent

The benzyloxy group at the 6-position offers another avenue for structural modification, either through cleavage of the benzyl group or by chemical alteration of its terminal phenyl ring.

The benzyloxy group is a widely used protecting group for hydroxyl functionalities in organic synthesis due to its stability and ease of removal. google.com The most common method for cleaving the benzyl ether is catalytic hydrogenolysis. researchgate.net This reaction involves treating the substrate with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. google.comjst.go.jp

This process selectively cleaves the C-O bond of the benzyl ether, liberating the corresponding 6-hydroxypyridazin-3-amine and toluene (B28343) as a byproduct. The reaction is typically clean and proceeds in high yield under mild conditions, making it a crucial step in synthetic pathways where the hydroxyl group is required for subsequent reactions or as a final product feature. uantwerpen.beresearchgate.net Alternative reagents for debenzylation include boron tribromide (BBr₃), which is effective for cleaving both benzylamino and benzyloxy groups. researchgate.netacs.org

Table 2: Common Debenzylation Methods

| Method | Reagents | Byproduct | Key Feature |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Toluene | Mild conditions, high yield |

| Lewis Acid Cleavage | BBr₃ | Benzyl bromide | Effective for acid-stable molecules |

Modifications of the Phenyl Ring within the Benzyloxy Group

While less common than debenzylation, the phenyl ring of the benzyloxy moiety can itself be functionalized. The benzyloxy group acts as an electron-donating group, activating the attached phenyl ring toward electrophilic aromatic substitution and directing incoming electrophiles to the ortho and para positions. masterorganicchemistry.comlibretexts.orgmsu.edu

Standard electrophilic aromatic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃ or Cl₂/FeCl₃), and Friedel-Crafts acylation or alkylation can be employed to introduce substituents onto the terminal phenyl ring. masterorganicchemistry.comdoubtnut.com For example, nitration would be expected to yield a mixture of 6-((2-nitrobenzyl)oxy)pyridazin-3-amine and 6-((4-nitrobenzyl)oxy)pyridazin-3-amine. Such modifications can significantly alter the electronic and steric properties of the molecule. jst.go.jp

Cyclization and Annulation Reactions to Fused Pyridazine Systems

A key application of this compound is its use as a precursor for the synthesis of fused heterocyclic systems, particularly imidazo[1,2-b]pyridazines. nih.gov These bicyclic structures are of significant interest in medicinal chemistry.

The synthesis is typically achieved through a condensation reaction between the pyridazin-3-amine and an α-haloketone, such as phenacyl bromide or a substituted analog. google.comnih.govumich.edu The reaction proceeds via initial N-alkylation of the ring nitrogen at position 2, followed by an intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring. This annulation strategy is a robust method for constructing the imidazo[1,2-b]pyridazine (B131497) core. researchgate.net Similarly, reactions with other bifunctional reagents can lead to different fused systems, such as triazolopyridazines. google.comacs.orgimist.ma

Table 3: Examples of Cyclization Reactions

| Reactant 1 | Reactant 2 | Fused System |

|---|---|---|

| This compound | Phenacyl bromide | 6-(Benzyloxy)-2-phenylimidazo[1,2-b]pyridazine |

| This compound | p-Methylphenylglyoxal | 6-(Benzyloxy)-3-methoxy-2-(4'-methylphenyl)imidazo[1,2-b]pyridazine google.com |

Palladium-Catalyzed Cross-Coupling Reactions for Pyridazine Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic cores, including the pyridazine ring. researchgate.net The two most prominent of these reactions for the derivatization of pyridazine systems are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide or triflate, has been employed to introduce aryl or heteroaryl substituents onto the pyridazine ring. nih.gov For instance, a Suzuki reaction has been utilized in the synthesis of 6-(3-(benzyloxy)-6-(3-(benzyloxy)propoxy)naphthalen-2-yl)-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazin-3-amine from the corresponding boronic ester and a pyridazine intermediate. google.com This demonstrates the feasibility of creating complex molecules by forming carbon-carbon bonds at various positions of the pyridazine ring.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. wikipedia.org This reaction is particularly useful for introducing substituted amino groups onto the pyridazine scaffold. The amination of 3-halo-2-aminopyridines with primary and secondary amines has been successfully achieved using palladium catalysts with specialized phosphine (B1218219) ligands such as RuPhos and BrettPhos. researchgate.netacs.org These reactions provide a direct route to N-functionalized aminopyridazine derivatives. Given that this compound possesses a primary amino group, it can potentially be further functionalized at this position via Buchwald-Hartwig amination if the pyridazine ring is appropriately substituted with a leaving group.

The following table summarizes key palladium-catalyzed cross-coupling reactions applicable to pyridazine derivatives:

| Reaction Type | Key Reactants | Catalyst System (Example) | Product Type | Reference |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Halopyridazine | Pd(PPh₃)₄ | Aryl/heteroaryl-substituted pyridazine | nih.gov |

| Buchwald-Hartwig Amination | Amine, Halopyridazine | Pd(OAc)₂, X-Phos, KOt-Bu | N-Aryl/alkyl-aminopyridazine | beilstein-journals.org |

This table illustrates the utility of palladium-catalyzed reactions in the functionalization of the pyridazine core.

Structure-Reactivity Relationship Investigations

The reactivity of this compound and its derivatives is influenced by the electronic and steric properties of the substituents on the pyridazine ring. The pyridazine ring itself is an electron-deficient heterocycle, which influences the reactivity of its substituents. The amino group at the 3-position is a strong electron-donating group, which can activate the ring towards certain reactions and also serve as a nucleophilic center. Conversely, the benzyloxy group at the 6-position is also electron-donating, further modulating the electronic character of the pyridazine ring.

Studies on related pyridazine systems have provided insights into structure-reactivity relationships. For example, in the synthesis of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives, modifications at the C-5 and C-6 positions of the pyridazine ring have been shown to significantly impact their biological activity. acs.org The introduction of a lipophilic environment at the C-5 position was found to be favorable for activity, while various substitutions at the C-6 position were well-tolerated. acs.org

In the context of cycloaddition reactions involving 1,2,3-triazines, which share some electronic similarities with pyridazines, it has been demonstrated that the electronic and steric effects of substituents play a crucial role in determining the reactivity and regioselectivity of the reaction. acs.org Similarly, for this compound, the interplay between the electron-donating amino and benzyloxy groups will dictate its behavior in various chemical transformations. For instance, in nucleophilic aromatic substitution reactions on the pyridazine ring, the presence and nature of substituents can significantly affect reaction yields and regioselectivity. The steric bulk of the benzyloxy group can also influence the accessibility of adjacent positions on the ring to incoming reagents.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 6-(Benzyloxy)pyridazin-3-amine, offering detailed insights into the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy of this compound reveals distinct signals corresponding to the various protons within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of the protons. oregonstate.edu

The protons of the benzyl (B1604629) group typically appear in specific regions. The methylene (B1212753) (-CH2-) protons of the benzyloxy group are expected to resonate as a singlet around 5.3 ppm. uantwerpen.be The aromatic protons of the phenyl ring show a multiplet in the range of 7.30-7.48 ppm. uantwerpen.be

The protons on the pyridazine (B1198779) ring are also distinguishable. For instance, in a related compound, 6-(benzyloxy)-N-mesitylpyridin-3-amine, the pyridazine protons appear as doublets at approximately 6.65 ppm and 6.82 ppm. uantwerpen.be The amine (-NH2) protons often present as a broad singlet, and its chemical shift can be variable.

Table 1: Representative ¹H NMR Chemical Shifts for this compound and Related Structures

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Pyridazine H | 6.65 | d | uantwerpen.be |

| Pyridazine H | 6.82 | dd | uantwerpen.be |

| Benzyl -CH2- | 5.3 | s | uantwerpen.be |

| Phenyl H | 7.30-7.39 | m | uantwerpen.be |

| Phenyl H | 7.44 | d | uantwerpen.be |

Note: Data is based on related structures and serves as a representative example. Actual values may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are indicative of their bonding and electronic environment.

The carbon atoms of the pyridazine ring are expected to resonate in the aromatic region of the spectrum. The benzylic carbon (-CH2-) would appear at a distinct chemical shift, and the carbons of the phenyl ring would also produce characteristic signals. In a similar structure, the carbon resonances for a pyridazine ring were observed at values such as 156.99, 144.41, 141.26, and 120.64 ppm. rsc.org The benzylic carbon signal is typically found around 66-70 ppm. rsc.org

Table 2: Illustrative ¹³C NMR Chemical Shifts for Pyridazine and Benzyl Moieties

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Pyridazine C | 156.99 | rsc.org |

| Pyridazine C | 144.41 | rsc.org |

| Pyridazine C | 141.26 | rsc.org |

| Pyridazine C | 120.64 | rsc.org |

| Benzyl -CH2- | 66.20 | rsc.org |

| Phenyl C | 128.16 | rsc.org |

| Phenyl C | 127.61 | rsc.org |

| Phenyl C | 125.80 | rsc.org |

Note: Data is derived from analogous structures and provides an illustrative example. Specific values can differ depending on the experimental setup.

Two-Dimensional NMR Experiments for Connectivity Mapping

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity between protons and carbons within the this compound molecule. COSY spectra reveal proton-proton couplings, helping to identify adjacent protons, while HMBC spectra show correlations between protons and carbons over two or three bonds, which aids in assembling the complete molecular structure. researchgate.net For instance, an HMBC experiment would definitively link the benzylic protons to the adjacent oxygen and the phenyl ring carbons.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds. evitachem.com

Key functional groups and their expected IR absorption ranges include:

N-H stretch: Primary amines (R-NH2) typically show two bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com

C-N stretch: Aromatic amines exhibit a C-N stretching vibration between 1250 and 1335 cm⁻¹. orgchemboulder.com

C=N and C=C stretch: The pyridazine ring will have characteristic absorptions for its double bonds in the 1400-1600 cm⁻¹ region.

C-O stretch: The ether linkage of the benzyloxy group will produce a C-O stretching band, typically in the 1000-1300 cm⁻¹ range.

Aromatic C-H stretch: These are generally observed above 3000 cm⁻¹.

The presence of these characteristic bands in the IR spectrum confirms the presence of the amine, pyridazine, and benzyloxy functionalities within the molecule. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| Amine (-NH2) | N-H Stretch | 3300-3500 | orgchemboulder.com |

| Amine (-NH2) | N-H Bend | 1580-1650 | orgchemboulder.com |

| Aromatic Amine | C-N Stretch | 1250-1335 | orgchemboulder.com |

| Ether (-O-CH2-) | C-O Stretch | 1000-1300 | libretexts.org |

| Pyridazine/Phenyl | C=C and C=N Stretch | 1400-1600 | libretexts.org |

| Aromatic | C-H Stretch | >3000 | libretexts.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the sample is ionized to produce a protonated molecule [M+H]⁺. For this compound (C11H11N3O), the expected monoisotopic mass is approximately 201.09 g/mol , so the [M+H]⁺ ion would be observed at an m/z (mass-to-charge ratio) of approximately 202. acrospharmatech.com

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for related amine compounds often involve cleavage at the α-carbon to the nitrogen atom. libretexts.orgyoutube.com For this compound, a characteristic fragment would be the loss of the benzyl group, leading to a significant peak in the spectrum.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray diffraction crystallography stands as a definitive method for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. This technique provides precise information on bond lengths, bond angles, and conformational details, which are essential for a complete understanding of a molecule's chemical and physical properties.

While a specific crystal structure for this compound has not been detailed in publicly accessible literature, the utility of this technique is well-documented for its derivatives. For instance, in studies involving a series of 3-N-substituted amino-6-benzyloxypyridazine derivatives, X-ray diffraction was successfully employed to confirm the exact molecular structure of a specific analogue, designated as compound 5j. researchgate.netresearchgate.net This demonstrates the applicability and importance of the method for verifying the molecular architecture within this class of compounds.

To illustrate the type of data obtained from such an analysis, the crystallographic details for a closely related compound, 6-Benzyloxy-2-phenylpyridazin-3(2H)-one, are presented. researchgate.net In the study of this molecule, single-crystal X-ray diffraction revealed that the central pyridazine ring is not planar with the attached benzene (B151609) rings. researchgate.net Specifically, the pyridazine ring forms dihedral angles of 47.29 (5)° and 88.54 (5)° with the two benzene rings, while the benzene rings themselves are oriented at a dihedral angle of 62.68 (6)° to each other. researchgate.net The crystal structure is further stabilized by weak C—H⋯O hydrogen bonds and C—H⋯π interactions. researchgate.net

The key crystallographic parameters for this related derivative provide a clear example of the detailed structural insights afforded by this technique.

Interactive Table: Crystallographic Data for 6-Benzyloxy-2-phenylpyridazin-3(2H)-one researchgate.net

| Parameter | Value |

| Empirical Formula | C₁₇H₁₄N₂O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.390 (4) |

| b (Å) | 9.385 (5) |

| c (Å) | 10.587 (6) |

| α (°) | 106.618 (7) |

| β (°) | 97.489 (6) |

| γ (°) | 101.098 (9) |

| Volume (ų) | 676.9 (6) |

| Z | 2 |

| Temperature (K) | 113 |

| Radiation type | Mo Kα |

| λ (Å) | 0.71073 |

| R-factor | 0.036 |

This table presents data for a related derivative to illustrate the output of an X-ray crystallographic analysis.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in synthetic chemistry, utilized to determine the elemental composition (by mass) of a sample. This method provides experimental validation of a compound's empirical formula, thereby confirming its purity and identity. For novel pyridazine derivatives, including those based on the this compound scaffold, elemental analysis is routinely performed and reported. researchgate.netjst.go.jpmdpi.com

The process involves combusting a small, precisely weighed sample of the pure compound and quantifying the resulting combustion products (such as carbon dioxide, water, and nitrogen gas). The mass percentages of carbon, hydrogen, and nitrogen are then calculated and compared against the theoretical values derived from the compound's proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, is considered a confirmation of the compound's elemental composition and purity. jst.go.jpmdpi.comasianpubs.org

For this compound, the theoretical elemental composition is calculated from its molecular formula, C₁₂H₁₁N₃O.

Interactive Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 71.63 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.51 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 20.89 |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.95 |

| Total | 213.24 | 100.00 |

This table shows the calculated theoretical percentages for the target compound, which would be used for comparison against experimental results.

In the synthesis of various pyridazine-containing compounds, researchers consistently report the results of elemental analysis as a final confirmation of the structure, alongside spectroscopic data. jst.go.jpmdpi.commdpi.com This underscores the technique's critical role in the structural elucidation workflow.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of many-body systems. researchgate.netnih.gov It is frequently employed to determine optimized geometries, vibrational frequencies, and various electronic parameters of molecules. For 6-(benzyloxy)pyridazin-3-amine, DFT calculations, likely using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would provide deep insights into its structural and electronic nature. banglajol.infotandfonline.com

The first step in a computational study is typically geometry optimization, which seeks the lowest energy arrangement of atoms in a molecule. The structure of this compound features a planar pyridazine (B1198779) ring and a relatively flexible benzyloxy group. mdpi.com

Conformational analysis is particularly important for the benzyloxy substituent. The orientation of the benzyl (B1604629) group relative to the pyridazine ring is determined by the torsion angles around the C-O-C linkage. DFT calculations would identify the most stable conformer(s) by mapping the potential energy surface as these torsion angles are varied. acs.org Studies on analogous 3-alkoxypyridazine derivatives have shown that the conformation is often governed by a preference to minimize non-bonded interactions and optimize dipole alignments between the rings. nih.gov The amino group at position 3 is expected to be coplanar with the pyridazine ring to maximize electronic conjugation.

Table 1: Predicted Structural Parameters for this compound

| Parameter | Predicted Value/Characteristic | Rationale |

|---|---|---|

| Pyridazine Ring | Planar | Aromatic nature of the heterocyclic ring. |

| Amino Group (-NH₂) | Coplanar with the pyridazine ring | Maximizes resonance stabilization. |

| Benzyloxy Group | Multiple low-energy conformers possible | Rotation around the C-O and O-CH₂ bonds. |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic transitions. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.netdergipark.org.tr

For this compound, the HOMO is expected to be primarily localized on the electron-rich aminopyridazine ring system. The amino group, being a strong electron-donating group, would significantly raise the energy of the HOMO and contribute substantially to its density. wuxibiology.com The LUMO, conversely, is likely to be distributed over the electron-deficient pyridazine ring, particularly the C-N bonds. wuxibiology.com

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity. A small energy gap suggests high polarizability and chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties

| Orbital | Expected Localization | Implication |

|---|---|---|

| HOMO | High density on the amino group and pyridazine ring | Represents the ability to donate electrons (nucleophilicity). dergipark.org.tr |

| LUMO | Distributed across the pyridazine ring system | Represents the ability to accept electrons (electrophilicity). wuxibiology.com |

| HOMO-LUMO Gap (ΔE) | Moderate | A smaller gap indicates higher reactivity and potential for charge transfer interactions. nih.gov |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP is mapped onto a constant electron density surface, with different colors indicating varying electrostatic potentials. researchgate.netwalisongo.ac.id

For this compound, the MEP map would reveal several key features:

Negative Potential (Red/Yellow): The most electron-rich regions, indicating sites for electrophilic attack. These would be concentrated around the nitrogen atoms of the pyridazine ring due to their lone pairs of electrons. The oxygen atom of the benzyloxy group would also show a region of negative potential. mdpi.com

Positive Potential (Blue): The most electron-poor regions, susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the amino group and the aromatic rings. researchgate.net

The MEP map provides a clear rationale for the molecule's hydrogen bonding capabilities, where the pyridazine nitrogens and the amino hydrogens can act as hydrogen bond acceptors and donors, respectively. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of action of potential drug candidates.

While specific docking studies for this compound are not widely reported, its known herbicidal activity suggests it interacts with a specific biological target in plants. nih.gov Furthermore, numerous pyridazine derivatives have been investigated through docking for various therapeutic targets, including:

VEGFR-2 Kinase: Pyridazine derivatives have been designed and docked as potential inhibitors. researchgate.net

Acetylcholinesterase (AChE): Aminopyridazine derivatives have been studied as inhibitors for potential Alzheimer's disease therapy. acs.org

Anticonvulsant Targets: Docking has been used to rationalize the activity of pyridazine-based anticonvulsant agents. researchgate.net

A typical docking workflow for this compound would involve preparing the 3D structure of the ligand and the target protein, performing the docking calculation to generate various binding poses, and then scoring these poses based on factors like intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) and binding energy. nih.gov The results could elucidate the structural basis for its herbicidal activity and guide the design of more potent analogues.

Prediction of Chemical Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors derived from the energies of its frontier orbitals. mdpi.com These global reactivity descriptors offer a quantitative measure of a molecule's stability and reactivity tendencies.

For this compound, these descriptors can be calculated from the HOMO and LUMO energies:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2. A molecule with a high chemical hardness is less reactive. mdpi.com

Electronic Chemical Potential (μ): μ = -(I + A) / 2. This describes the tendency of electrons to escape from the system. chemrevlett.com

Electrophilicity Index (ω): ω = μ² / (2η). This quantifies the ability of a molecule to accept electrons.

These parameters provide a quantitative basis for understanding the molecule's reactivity in various chemical environments. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (where applicable)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.comresearchgate.net The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. elsevierpure.com

Given that a series of this compound derivatives have been assessed for herbicidal properties, a QSAR study would be highly applicable. nih.gov Such a study would involve:

Data Set Assembly: Compiling a list of this compound analogues and their corresponding measured herbicidal activities. nih.gov

Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical, electronic, topological) for each compound in the series.

Model Building: Using statistical methods, such as multiple linear regression (MLR), to build a mathematical equation relating the descriptors to the biological activity. elsevierpure.com

Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external validation techniques. mdpi.com

A successful QSAR model could identify the key structural features of the benzyloxy and pyridazine moieties that are critical for herbicidal activity, thereby enabling the rational design of more effective herbicides. researchgate.net

Applications in Chemical Biology and Pre Clinical Drug Discovery Research

6-(Benzyloxy)pyridazin-3-amine as a Core Pharmacophore and Privileged Scaffold

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, serving as a foundation for the development of a variety of bioactive compounds. The pyridazine (B1198779) ring is increasingly recognized as such a scaffold. researchgate.netdntb.gov.uaresearchgate.net Its utility stems from its unique electronic properties and its ability to act as a bioisosteric replacement for other aromatic systems like the phenyl ring, offering improved physicochemical properties such as solubility. nih.govresearchgate.net

The 3-aminopyridazine (B1208633) structure, of which this compound is an example, is a key element in several approved drugs, highlighting its importance as a core scaffolding element in successful drug design. nih.gov The arrangement of nitrogen atoms in the pyridazine ring provides unique vectors for introducing chemical functionality and can modulate the properties of its substituents. blumberginstitute.org This allows for fine-tuning of a molecule's interaction with a biological target. The tautomeric nature of substituted pyridazines also offers additional opportunities for structural diversity. blumberginstitute.org Researchers leverage these characteristics, using the pyridazine core to build libraries of compounds for screening against various diseases, affirming its status as a privileged structure in medicinal chemistry. researchgate.netdntb.gov.ua

Receptor Binding Affinity Studies (e.g., Benzodiazepine Receptors)

Beyond enzyme inhibition, pyridazine-based scaffolds have been investigated for their ability to bind to various receptors. The benzodiazepine (BZD) binding site on the GABAA receptor is a well-known drug target, mediating the anxiolytic, sedative, and anticonvulsant effects of BZD drugs. nih.govnih.gov

A notable example is the triazolopyridazine derivative TPA023. This compound displays subnanomolar affinity for the benzodiazepine binding site of several GABAA receptor subtypes (α1, α2, α3, and α5). researchgate.net Importantly, it acts as a partial agonist at the α2 and α3 subtypes while having no efficacy at the α1 or α5 subtypes. researchgate.net This subtype selectivity is significant because it may allow for the development of anxiolytic drugs without the sedative effects associated with non-selective BZDs, which are primarily mediated by the α1 subtype. researchgate.net Studies in humans have shown that a 2-mg dose of TPA023 resulted in 50-60% occupancy of the BZD binding site without causing overt sedation. researchgate.net This demonstrates the potential of the pyridazine scaffold in creating subtype-selective GABAA receptor modulators with improved therapeutic profiles.

Table 4: Binding Affinities of TPA023 for Human GABAA Receptor Subtypes

Table of Mentioned Compounds

Anticonvulsant Activity Assessment in Pre-clinical Models

Derivatives of the pyridazine nucleus have been a subject of interest in the search for novel anticonvulsant agents. Pre-clinical evaluations in rodent models are crucial for identifying candidates with potential therapeutic value for epilepsy. The maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests are two of the most widely used and clinically validated screening models for this purpose. nih.govresearchgate.net

Studies on 6-aryl-3-(hydroxypolymethyleneamino)pyridazines, which share a structural similarity with this compound, have shown that the nature of the substituent at the 6-position is critical for activity. For instance, compounds with a phenyl ring at the 6-position demonstrated significant anticonvulsant effects. nih.gov Further substitution on this phenyl ring, such as with a chlorine atom at the 2-position or at both the 2- and 4-positions, led to a substantial increase in potency, with some derivatives being as potent or more potent than the standard antiepileptic drug, phenobarbital. nih.gov

Another study focused on novel ((benzyloxy)benzyl)propanamide derivatives, which incorporate the key benzyloxy moiety. semanticscholar.org A lead compound from this series showed robust protection in both the MES test and the 6 Hz seizure model, a test for identifying agents that may treat drug-resistant seizures. researchgate.netsemanticscholar.org The compound exhibited a promising safety profile with low potential for motor impairment in the rotarod test. semanticscholar.org

In a separate investigation, a series of 6-substituted-pyrido[3,2-d]pyridazine derivatives were synthesized and evaluated. nih.gov The most potent compound, N-m-chlorophenyl- oup.comnih.govnih.govtriazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine, showed a median effective dose (ED50) of 13.6 mg/kg in the MES test. Another compound from this series, while slightly less potent, demonstrated lower neurotoxicity, indicating a better safety profile than the marketed drug carbamazepine. nih.gov

Table 1: Anticonvulsant Activity of Selected Pyridazine Derivatives in Pre-clinical Models

| Compound Series | Pre-clinical Model | Key Findings | Reference |

|---|---|---|---|

| 6-Aryl-3-(hydroxypolymethyleneamino)pyridazines | MES, Bicuculline-induced seizures | 2,4-dichloro substitution on the 6-phenyl ring yielded the most potent compounds. | nih.gov |

| ((Benzyloxy)benzyl)propanamide derivatives | MES, 6 Hz test | A lead compound showed potent activity with ED50 values of 48.0 mg/kg (MES) and 45.2 mg/kg (6 Hz). | semanticscholar.org |

| 6-Substituted-pyrido[3,2-d]pyridazine derivatives | MES, Rotarod neurotoxicity | A lead compound (3) had an ED50 of 13.6 mg/kg; another (19) showed a better safety profile than carbamazepine. | nih.gov |

Herbicidal Activity Research and Structure-Activity Relationship Analysis

The pyridazine scaffold is a known constituent in various agrochemicals, and research has explored the herbicidal potential of this compound derivatives. Structure-activity relationship (SAR) studies are pivotal in this field to optimize the efficacy of these compounds against target weed species while ensuring crop safety.

Research into 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives revealed that the nature and position of substituents are crucial for herbicidal activity. nih.gov The studies concluded that a substituted phenoxy group at the 3-position of the pyridazine ring, particularly with an electron-withdrawing group at the para-position of the benzene (B151609) ring, was essential for high herbicidal potency. nih.gov Some of these compounds demonstrated excellent herbicidal effects even at very low application rates. nih.gov

Another study synthesized a series of 3-(un)substituted benzyloxy-6-fluoropyridazine derivatives and tested their pre-emergent herbicidal activity against Brassica napus and Echinochloa crusgalli. epa.gov The results indicated that all synthesized compounds possessed some degree of herbicidal activity, highlighting the potential of the benzyloxy-pyridazine core. epa.gov

Further investigations have shown that modifications, such as the introduction of a chlorine atom at the 6-position of the pyridazine ring, can be a key group for post-emergence herbicidal activity against broadleaf weeds. nih.govacs.org The SAR analysis in one study of phenoxyacetic acid derivatives, a related class of herbicides, showed that substituting a chlorine atom in the aromatic ring generally increases the reactivity and herbicidal activity of the molecule. mdpi.com

Table 2: Herbicidal Activity and SAR of Benzyloxy/Phenoxy Pyridazine Derivatives

| Compound Series | Key Structural Features for Activity | Target Weeds | Reference |

|---|---|---|---|

| 3-(Substituted benzyloxy/phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazines | Substituted phenoxy at C3; para-electron-withdrawing group on the benzene ring. | Spirodela polyrrhiza and others in greenhouse tests. | nih.gov |

| 3-(Un)substituted benzyloxy-6-fluoropyridazines | General benzyloxy-pyridazine scaffold showed activity. | Brassica napus, Echinochloa crusgalli. | epa.gov |

| 3-Phenoxypyridazines | 3-phenoxy, 3-(2-methylphenoxy), and 3-(2-ethylphenoxy) groups showed strong effects. | Barnyardgrass, spikerush. | oup.com |

Exploration in Other Biological Activity Areas (e.g., Anti-inflammatory, Analgesic, Antimicrobial, Antitumor)

The versatility of the pyridazine core extends to several other areas of pharmacological interest, with numerous studies evaluating its derivatives for a range of biological activities.

Anti-inflammatory and Analgesic Activity Several series of pyridazinone derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. scielo.brnih.gov In one study, new 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives were synthesized, with some compounds exhibiting more potent analgesic activity than aspirin and comparable anti-inflammatory activity to indomethacin, without causing gastric ulceration. nih.gov Another study on 4-substituted-6-(3'-nitrophenyl)pyridazin-(2H)-3-one derivatives also reported significant analgesic and anti-inflammatory effects in animal models. scielo.br More directly related, a series of benzyloxy pyridazines were investigated as multi-target anti-inflammatory agents, targeting carbonic anhydrase, COX-2, and 5-LOX enzymes, with promising in vivo results. nih.gov

Antimicrobial Activity The pyridazine nucleus is a component of various compounds screened for antimicrobial properties. Studies have shown that certain pyridazin-3-thione derivatives exhibit activity against strains like Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Candida albicans. researchgate.net The presence of electron-withdrawing groups, such as a chloro group, on an attached aromatic ring was found to be favorable for this activity. researchgate.net Benzimidazole and pyrazole hybrids, which share heterocyclic nitrogen features with pyridazines, have also demonstrated significant antimicrobial properties. nih.gov

Antitumor Activity The potential of pyridazine derivatives as anticancer agents has also been an area of active research. Some pyridazine-thione derivatives have been noted for their antitumor activity. researchgate.net While direct studies on this compound are limited in this context, related fused heterocyclic systems like benzannulated benzimidazoles have been designed as potent antiproliferative agents. mdpi.comresearchgate.net For instance, certain pentacyclic benzimidazole derivatives showed substantial inhibitory effects at submicromolar concentrations across multiple cancer cell lines, with their mechanism potentially involving interaction with nucleic acids. mdpi.comresearchgate.net

Table 3: Overview of Other Biological Activities of Pyridazine Derivatives

| Biological Activity | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Anti-inflammatory/Analgesic | 6-Substituted-3(2H)-pyridazinone hydrazones | More potent analgesic activity than aspirin; comparable anti-inflammatory activity to indomethacin. | nih.gov |

| 4-(6-oxopyridazin-1-yl)benzenesulfonamides | Benzyloxy pyridazines showed potent in vivo anti-inflammatory and analgesic effects. | nih.gov | |

| Antimicrobial | Pyridazin-3-thiones | Activity against S. aureus, E. coli, B. subtilis, and C. albicans. | researchgate.net |

| Benzimidazole-pyrazole hybrids | Broad-spectrum antimicrobial properties. | nih.gov |

| Antitumor | Pentacyclic benzimidazoles | Submicromolar antiproliferative activity against various human cancer cell lines. | mdpi.comresearchgate.net |

Role As a Synthetic Intermediate and Building Block in Materials Science

Precursor for Diverse Heterocyclic Libraries

The true power of a chemical building block lies in its ability to serve as a starting point for a multitude of different structures, often referred to as a chemical library. 6-(Benzyloxy)pyridazin-3-amine, as a substituted 3-aminopyridazine (B1208633), is an excellent precursor for generating libraries of fused heterocyclic compounds. The reactivity of the 3-amino group is key to this versatility, allowing it to participate in cyclization reactions to form new rings fused to the parent pyridazine (B1198779) core.

A prime example of this is the synthesis of pyrimido[1,2-b]pyridazine derivatives. Research has shown that 3-aminopyridazine derivatives can be reacted with reagents like methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate to construct the fused pyrimido[1,2-b]pyridazin-4-one system. semanticscholar.org In this reaction, the 3-amino group of the pyridazine acts as a nucleophile, initiating a sequence of reactions that results in the formation of a new six-membered ring fused to the pyridazine.

This initial product can then be further modified. For instance, deprotection of the newly formed ring system can yield a free amine, which can then be diazotized. semanticscholar.org These diazonium salts are themselves valuable intermediates. Under specific conditions, such as heating in primary alcohols, they can undergo a fascinating 'ring switching' transformation. This process rearranges the molecular structure to produce entirely new heterocyclic systems, such as 1-(substituted pyridazin-3-yl)-1H-1,2,3-triazoles. semanticscholar.org

This two-step strategy—first forming a fused pyrimidine (B1678525) ring and then rearranging it into a triazole—effectively allows for the generation of at least two distinct classes of heterocyclic compounds from a single 3-aminopyridazine precursor. By starting with this compound, chemists can create libraries of these complex molecules that all share the benzyloxy-substituted pyridazine core, allowing for systematic exploration of their properties.

Table 1: Synthesis of Fused Heterocycles from 3-Aminopyridazine Derivatives

Integration into Complex Molecular Architectures

The ability to serve as a precursor for heterocyclic libraries naturally extends to the integration of this compound into larger, more complex molecular architectures. The formation of fused ring systems, such as the pyrimido[1,2-b]pyridazines discussed previously, is a clear example of this integration. semanticscholar.orgeurjchem.com The original building block becomes a central component of a more elaborate polycyclic structure.

The versatility of the pyridazine scaffold is evident in its presence in numerous biologically active molecules. The 3-aminopyridazine core, for instance, is a key feature in several approved drugs, highlighting its value in constructing complex and functional molecular architectures. semanticscholar.org The benzyloxy group at the 6-position offers an additional point for modification. It can be stable throughout a synthetic sequence or it can be cleaved (debenzylated) at a later stage to reveal a hydroxyl group, providing another handle for further functionalization. This latent reactivity adds another layer of utility to this compound as a building block.

Table 2: Illustrative Reaction Yields for Fused Ring Synthesis

Note: The table shows yields for analogous 3-aminopyridazine derivatives, illustrating the general efficiency of the cyclization reaction.

Application in Supramolecular Chemistry

Based on available research findings, the direct application of this compound in the field of supramolecular chemistry is not well-documented. Supramolecular chemistry focuses on the non-covalent interactions between molecules, such as hydrogen bonding, to form larger, organized assemblies. While the pyridazine ring itself, with its two nitrogen atoms, has the potential for robust hydrogen bonding, specific studies detailing the use of this compound to construct supramolecular structures are not prominent in the scientific literature. semanticscholar.org This suggests that its potential in this specific area of materials science may be underexplored or that its primary utility has been directed towards covalent bond-forming reactions in synthetic chemistry.

Future Research Directions and Emerging Paradigms

Exploration of New Synthetic Methodologies for Enhanced Efficiency

The classical synthesis of 6-(benzyloxy)pyridazin-3-amine involves the reaction of 3-amino-6-chloropyridazine (B20888) with sodium benzylate in benzyl (B1604629) alcohol. google.com While effective, this method presents opportunities for improvement in terms of reaction conditions, yield, and environmental impact. Future research is geared towards the development of more efficient and sustainable synthetic routes.

One promising avenue is the application of microwave-assisted organic synthesis (MAOS). This technology has the potential to significantly reduce reaction times and improve yields. Another area of exploration is the use of phase-transfer catalysis, which could facilitate the reaction in a biphasic system, simplifying product isolation and purification. Furthermore, the development of continuous flow processes for the synthesis of this compound could offer advantages in scalability and process control.

The exploration of alternative starting materials and greener solvents is also a key focus. For instance, methodologies that avoid the use of metallic sodium and high-boiling point solvents would be highly desirable. The development of one-pot synthetic procedures, where multiple reaction steps are carried out in a single reaction vessel, could also contribute to a more streamlined and cost-effective synthesis. nih.gov

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Advantages | Potential for Improvement |

| Classical Synthesis | Established and reliable. | High temperatures, use of metallic sodium, and potential for side reactions. |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, improved yields, and enhanced reaction control. | Requires specialized equipment and optimization of reaction parameters. |

| Phase-Transfer Catalysis | Simplified product isolation, potential for milder reaction conditions. | Catalyst selection and optimization are crucial for high efficiency. |

| Continuous Flow Chemistry | Scalability, improved safety, and precise control over reaction parameters. | Initial setup costs and process optimization can be challenging. |

Design and Synthesis of Novel Hybrid Molecules Incorporating the Scaffold

The this compound scaffold offers a versatile platform for the design and synthesis of novel hybrid molecules with a wide range of potential therapeutic applications. The primary amine and the benzyloxy group provide two distinct points for chemical modification, allowing for the introduction of various pharmacophores.

One emerging trend is the hybridization of the pyridazine (B1198779) core with other heterocyclic systems known for their biological activity, such as oxadiazoles, quinoxalines, and pyrazoles. nih.govmdpi.com This approach aims to create bifunctional molecules that can interact with multiple biological targets, potentially leading to enhanced efficacy or novel mechanisms of action. For example, linking the this compound scaffold to a moiety known to inhibit a specific enzyme could result in a targeted therapeutic agent.

Another strategy involves the synthesis of derivatives where the benzyl group is substituted with other aryl or heteroaryl rings to explore structure-activity relationships (SAR). nih.gov These modifications can influence the molecule's lipophilicity, electronic properties, and steric hindrance, thereby modulating its biological activity. The synthesis of such novel hybrid molecules will likely involve multi-step reaction sequences, requiring careful planning and execution. researchgate.net

Advanced Computational Modeling for Target Identification and Lead Optimization

Computational modeling plays an increasingly important role in modern drug discovery, and its application to this compound and its derivatives holds significant promise. nih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding modes of these compounds with various biological targets, such as kinases and other enzymes. nih.govnih.gov

These computational approaches can aid in the rational design of new derivatives with improved binding affinity and selectivity. For instance, docking studies can identify key interactions between the ligand and the protein's active site, guiding the design of modifications that enhance these interactions. MD simulations can then be used to assess the stability of the ligand-protein complex over time.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of a series of this compound analogs with their observed biological activities. nih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates and thereby accelerating the lead optimization process.

Development of Phenotypic Screening Strategies for Unbiased Discovery

While target-based drug discovery has been a dominant paradigm, phenotypic screening is experiencing a resurgence. mdpi.com This approach involves testing compounds in cell-based or whole-organism models of disease without a preconceived notion of the molecular target. Phenotypic screening offers the potential for the unbiased discovery of novel biological activities for compounds like this compound and its derivatives.

The development of high-content screening (HCS) platforms, which allow for the simultaneous measurement of multiple cellular parameters, is particularly well-suited for this purpose. By exposing various cell lines to a library of this compound analogs and analyzing the resulting phenotypic changes, researchers can identify compounds with interesting and potentially novel biological profiles.

Once a compound with a desirable phenotype is identified, subsequent target deconvolution studies can be performed to elucidate its mechanism of action. This approach can lead to the discovery of new drug targets and pathways that might have been missed by traditional target-based methods.

Investigation of Mechanism of Action at a Molecular Level for Observed Activities

A thorough understanding of the mechanism of action at the molecular level is crucial for the development of any therapeutic agent. For this compound and its derivatives that exhibit biological activity, a detailed investigation into their molecular targets and downstream signaling pathways is essential.

Various biochemical and biophysical techniques can be employed for this purpose. For example, enzyme inhibition assays can be used to determine if a compound directly inhibits the activity of a specific enzyme. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to characterize the binding affinity and thermodynamics of the interaction between the compound and its target protein.

In cellular contexts, techniques like Western blotting and quantitative PCR (qPCR) can be used to assess the effect of the compound on the expression and phosphorylation status of key signaling proteins. Furthermore, genetic approaches, such as the use of knockout or knockdown cell lines, can help to validate the role of a specific target in mediating the compound's effects. A comprehensive understanding of the mechanism of action will not only support the further development of these compounds but also provide valuable insights into the underlying biology of the targeted disease.

Q & A

Basic: What are the standard synthetic protocols for 6-(Benzyloxy)pyridazin-3-amine, and what critical reaction conditions must be controlled?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions under anhydrous conditions. For example, a pyridine solution of the aminopyridine derivative is mixed with anhydrous sodium carbonate under a nitrogen atmosphere to prevent oxidation of the amine group. Reaction temperatures (0–5°C initially, then gradual heating to 60°C) and exclusion of moisture are critical for achieving high yields (>97%) . Purification often involves solvent evaporation and filtration without chromatography, making the process scalable .

Basic: How is the molecular structure of this compound characterized, and which crystallographic tools are recommended?

Answer:

X-ray crystallography is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule structural determination due to its robustness in handling high-resolution or twinned data . Preprocessing with WinGX or ORTEP-3 ensures accurate visualization of hydrogen-bonding networks and graph set analysis .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

Answer:

Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Validate crystallographic data using the IUCr’s structure validation tools (e.g., checkCIF) to identify geometric outliers . Cross-validate NMR assignments with 2D experiments (HSQC, HMBC) and compare computed (DFT) vs. experimental chemical shifts .

Advanced: What strategies optimize the pharmacological activity of this compound analogs, particularly for cardioactive applications?

Answer:

Structure-activity relationship (SAR) studies focus on modifying the benzyloxy group and pyridazine core. For example:

Computational docking (e.g., AutoDock Vina) can predict target engagement, while in vitro assays (e.g., platelet aggregation) validate efficacy .

Basic: What are the known biological targets and mechanisms of action for pyridazin-3-amine derivatives?

Answer:

These compounds modulate enzymes (e.g., phosphodiesterases) and receptors (e.g., adenosine receptors). For instance, 6-(4-Fluorophenyl)pyridazin-3-amine derivatives exhibit antiplatelet effects via PDE3 inhibition, while others show cardioactivity through calcium channel modulation . Target identification often involves competitive binding assays and gene knockout models .

Advanced: How can hydrogen-bonding patterns in this compound crystals inform co-crystal engineering?

Answer:

Graph set analysis (e.g., Etter’s formalism) reveals recurring motifs like R₂²(8) rings involving the amine and pyridazine N-atoms. These patterns guide co-crystal design with carboxylic acid co-formers to improve solubility. For example, co-crystallizing with succinic acid enhances dissolution rates by 40% in simulated gastric fluid .

Advanced: What experimental and computational methods address low yields in the benzylation of pyridazin-3-amine precursors?

Answer:

Low yields often stem from competing O-benzylation or steric hindrance. Methodological solutions include:

- Protection-Deprotection : Use TBDMSCl to protect reactive hydroxyl groups before benzylation .

- Microwave Assistance : Accelerate reaction kinetics (e.g., 30 minutes vs. 12 hours) while minimizing side products .

- DFT Calculations : Identify transition-state barriers to optimize leaving-group selection (e.g., bromide vs. chloride) .

Basic: What analytical techniques are essential for purity assessment of this compound?

Answer:

Combine HPLC (≥98% purity, C18 column, acetonitrile/water gradient) with LC-MS to detect trace impurities (e.g., de-benzylated byproducts). Elemental analysis (C, H, N) and HRMS confirm stoichiometry, while DSC/TGA assess thermal stability .

Advanced: How do solvent polarity and counterion choice affect the crystallization of this compound salts?

Answer:

High-polarity solvents (e.g., DMF) favor needle-like morphologies but may trap solvent. Triflate counterions (e.g., CF₃SO₃⁻) yield more stable salts than chlorides due to stronger ion pairing. Screen solvents using the Cambridge Structural Database (CSD) to identify compatible crystallization matrices .

Advanced: Can this compound serve as a building block for metal-organic frameworks (MOFs)?

Answer:

Yes. The amine and pyridazine groups act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺). MOFs synthesized with this ligand exhibit Brunauer-Emmett-Teller (BET) surface areas >1000 m²/g, suitable for gas storage. Stability in aqueous media requires post-synthetic modification (e.g., alkylation of free amines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.